

Linalool-d3: A Comprehensive Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Linalool-d3**, a deuterated isotopologue of the naturally occurring monoterpene linalool. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analytical applications, and explores the key signaling pathways influenced by its non-deuterated counterpart.

Core Chemical and Physical Properties

Linalool-d3 is a valuable tool in analytical and research settings, primarily utilized as an internal standard for the precise quantification of linalool in various matrices.[1] Its physical and chemical properties are summarized below.



Property	Value	Reference
CAS Number	1216673-02-7	[1]
Molecular Formula	C10H15D3O	[1]
Molecular Weight	157.3 g/mol	[1]
Formal Name	3,7-dimethyl-1,6-octadien- 1,1,2-d ₃ -3-ol	[1]
Synonyms	(±)-Linalool-d3, dl-Linalool-d3	[1]
Purity	≥99% deuterated forms (d1-d3)	[1]
Formulation	A neat oil	[1]

Experimental Protocols Synthesis of (±)-Linalool-d3

A common method for the synthesis of (±)-**Linalool-d3** involves the reaction of a deuterated Grignard reagent with a suitable ketone.[2]

- 1. Preparation of Vinyl-d3-magnesium bromide:
- Start with vinyl bromide-d3.
- React it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form the Grignard reagent.[2]
- 2. Grignard Reaction:
- In a separate flask, dissolve 6-methyl-5-hepten-2-one in anhydrous diethyl ether under an inert atmosphere.
- Slowly add the prepared vinyl-d3-magnesium bromide solution to the ketone solution at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[2]



3. Workup:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- 4. Purification:
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure (±)-Linalool-d3.[2]

Quantification of Linalool using Linalool-d3 as an Internal Standard

Linalool-d3 is an ideal internal standard for the quantification of linalool by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical and physical properties, which allows it to co-elute with the analyte and compensate for variations in sample preparation and instrument response.

GC-MS Analysis:

- Sample Preparation: Prepare a series of calibration standards containing known concentrations of linalool and a constant concentration of Linalool-d3. For sample analysis, add a known amount of Linalool-d3 to the sample extract.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.



- Temperature Program: An optimized temperature gradient to ensure the separation of linalool from other matrix components.
- Ionization Mode: Electron Ionization (EI).
- Quantification: Monitor specific ions for both linalool and **Linalool-d3**. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

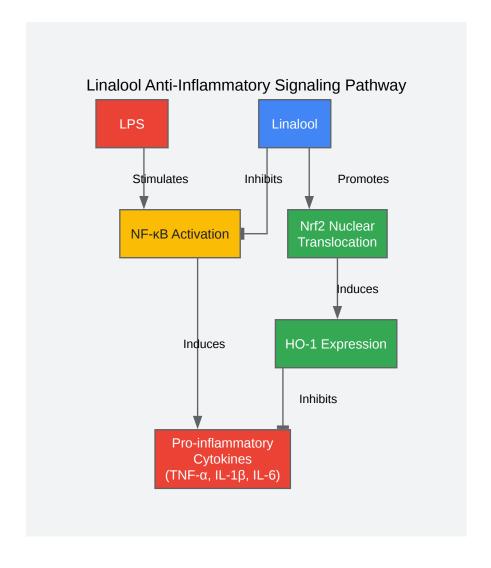
Signaling Pathways

Linalool, the non-deuterated analogue of **Linalool-d3**, has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and metabolic effects.

Anti-Inflammatory Signaling Pathway of Linalool

Linalool exhibits significant anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of NF-κB and promoting the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[3] This dual action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]





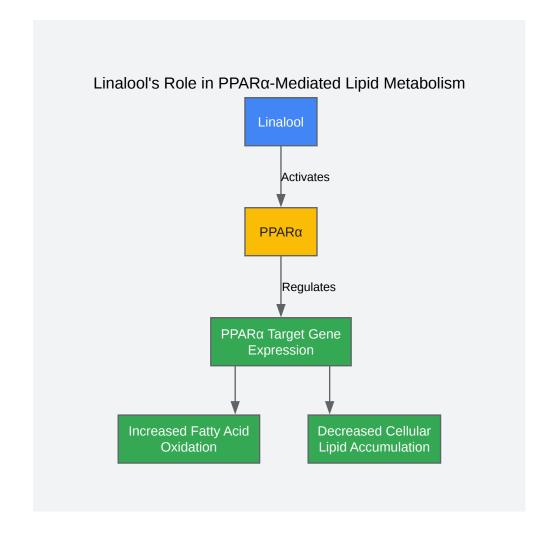
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Caption: Linalool's anti-inflammatory mechanism.

Linalool as a PPARα Ligand in Lipid Metabolism

Linalool has been identified as a direct ligand of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a key regulator of lipid metabolism.[1] By activating PPAR α , linalool stimulates the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis. This leads to a decrease in cellular lipid accumulation and a reduction in plasma triglyceride levels.[1]





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Caption: Linalool's regulation of lipid metabolism.

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